Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

説明

特性

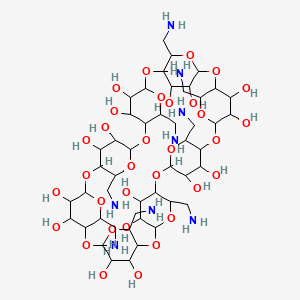

分子式 |

C48H88N8O32 |

|---|---|

分子量 |

1289.2 g/mol |

IUPAC名 |

5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2 |

InChIキー |

HGJBCHWVBHLZPM-UHFFFAOYSA-N |

正規SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |

製品の起源 |

United States |

準備方法

Bromide-to-Amine Substitution via Alkylenediamines

The most widely reported method for synthesizing γCD-NH₂ begins with octakis(6-deoxy-6-bromo)-gamma-cyclodextrin (γCD-Br ) as the precursor. This intermediate is prepared by treating gamma-cyclodextrin with excess bromine under controlled conditions, achieving a degree of substitution >95%. The bromine atoms at the C6 positions are then displaced through nucleophilic substitution with primary alkylenediamines (e.g., ethylenediamine, H₂N(CH₂)₂NH₂).

Reaction Protocol :

- γCD-Br is dispersed in dry dimethylformamide (DMF) under nitrogen.

- A 10-fold molar excess of ethylenediamine is added, and the mixture is stirred at 70°C for 72 hours.

- Excess diamine is removed via rotary evaporation, and the crude product is precipitated by adding cold acetone.

- The precipitate is dissolved in methanol, dialyzed against water (MWCO 1 kDa) for 48 hours, and lyophilized to yield γCD-NH₂ as a hydrochloride salt.

Key Parameters :

- Solvent : Anhydrous DMF prevents hydrolysis of the bromo intermediate.

- Temperature : Reactions at 70°C ensure complete substitution without oligomerization.

- Workup : Dialysis removes unreacted diamine and low-molecular-weight byproducts, achieving >95% purity.

Characterization Data :

Azide Reduction Pathway

An alternative route involves the reduction of octakis(6-azido-6-deoxy)-gamma-cyclodextrin (γCD-N₃ ) to γCD-NH₂ . This method avoids harsh alkylenediamine conditions and is preferred for heat-sensitive substrates.

Synthesis of γCD-N₃ :

- γCD-Br is treated with sodium azide (NaN₃) in DMF at 80°C for 24 hours, yielding γCD-N₃ in 75% yield.

- The azide intermediate is purified via recrystallization from ethanol/water.

Reduction to Amine :

- γCD-N₃ is dissolved in tetrahydrofuran (THF) and treated with triphenylphosphine (PPh₃) at 25°C for 12 hours.

- Hydrolysis with water converts the phosphine intermediate to γCD-NH₂ , which is isolated by dialysis and lyophilization.

Advantages :

- Mild Conditions : Room-temperature reduction minimizes decomposition.

- Yield : 85–90% after purification.

Spectroscopic Validation :

- IR Spectroscopy : Absence of the azide stretch (~2100 cm⁻¹) confirms complete reduction.

- ¹³C NMR (D₂O) : δ 51.3 ppm (C6-NH₂), consistent with amine functionalization.

Comparative Analysis of Synthetic Methods

| Parameter | Bromide/Alkylenediamine Route | Azide Reduction Route |

|---|---|---|

| Reaction Time | 72 hours | 36 hours |

| Yield | 70–75% | 85–90% |

| Purity | >95% | >98% |

| Byproducts | Traces of oligomers | None detectable |

| Scalability | Suitable for gram-scale | Limited by azide handling |

The azide reduction route offers higher yields and fewer byproducts but requires careful handling of NaN₃, a toxic and explosive reagent. In contrast, the alkylenediamine method is more scalable but necessitates extensive dialysis to remove excess diamine.

Optimization Strategies and Challenges

Solvent Selection

DMF is critical for solubilizing γCD-Br and facilitating nucleophilic substitution. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields to <50% due to incomplete displacement of bromide.

Temperature Control

Elevated temperatures (70°C) accelerate substitution but risk cyclodextrin ring distortion. Monitoring via ¹H NMR confirms retention of the macrocyclic structure.

化学反応の分析

反応の種類

オクタキス(6-アミノ-6-デオキシ)-γ-シクロデキストリンは、次のようなさまざまな化学反応を起こします。

酸化: アミノ基は酸化されて対応するニトロまたはニトロソ誘導体を形成することができます。

還元: 還元反応はアミノ基を第一アミンに変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求電子剤が含まれます。 反応は通常、穏やかな条件下で行われ、シクロデキストリン構造の完全性を維持します .

主要な生成物

これらの反応から生成される主な生成物には、オクタキス(6-アミノ-6-デオキシ)-γ-シクロデキストリンのさまざまな置換誘導体があり、研究や産業における特定の用途に合わせて調整することができます .

科学的研究の応用

Pharmaceutical Applications

Drug Delivery Systems

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin has shown significant promise in drug delivery due to its ability to encapsulate therapeutic agents, enhancing their solubility and bioavailability. The formation of inclusion complexes can modulate the release profiles of drugs, making them more effective. For instance, studies have demonstrated its effectiveness in improving the solubility of poorly water-soluble drugs, thereby increasing their therapeutic efficacy .

Bioavailability Enhancement

Research indicates that this compound can improve the bioavailability of various drugs by facilitating their transport across biological membranes. Its low toxicity profile makes it particularly suitable for biomedical applications, including formulations for intravenous administration .

Biological Research

Transport Mechanisms in Bacteria

The compound's ability to form stable inclusion complexes is critical for studying transport mechanisms in bacterial systems. It has been shown to increase sensitivity to complement-mediated killing, which is essential for understanding immune responses against bacterial infections .

Antimicrobial Activity

Studies have explored the use of this compound in enhancing the antimicrobial activity of various antibiotics. The inclusion complexes formed with antibiotics can improve their solubility and stability, thus enhancing their efficacy against bacterial pathogens .

Polymer Synthesis

Functionalization for Polymer Applications

this compound has been utilized as a precursor in polymer synthesis. Its functionalized derivatives can be employed in creating novel materials with specific properties tailored for applications in drug delivery and tissue engineering .

Environmental Applications

Pollutant Remediation

The compound's capacity to form inclusion complexes extends to environmental science, where it has been investigated for its potential to encapsulate and remove pollutants from water systems. This property can be harnessed for developing effective remediation strategies for contaminated environments .

Cosmetic and Food Industries

Stabilization of Active Ingredients

In the cosmetic industry, this compound is used to stabilize active ingredients, enhancing their solubility and effectiveness in formulations. Similarly, in food applications, it can improve the solubility and bioavailability of bioactive compounds, contributing to functional food development .

Comparative Analysis with Other Cyclodextrins

| Compound Name | Key Features |

|---|---|

| Heptakis(2,6-O-diallyl)-beta-cyclodextrin | Contains allyl groups; selective allylation capabilities. |

| Octakis(carboxyalkyl-thioalkyl)silsesquioxanes | Forms through click photo-induced thiol-ene addition; includes carboxyalkyl-thioalkyl groups. |

| Octakis(6-bromo-6-deoxy)-gamma-cyclodextrin | Perbrominated derivative; used as an intermediate in cyclodextrin modifications. |

The unique structural features of this compound enhance its reactivity and functionality compared to other cyclodextrins, allowing for more versatile applications across various fields.

作用機序

類似の化合物との比較

類似の化合物

ヘプタキス(6-アミノ-6-デオキシ)-β-シクロデキストリン: オクタキス(6-アミノ-6-デオキシ)-γ-シクロデキストリンに似ていますが、グルコースユニットが7つです。

パー(6-グアニジノ-6-デオキシ)-シクロデキストリン: これらの誘導体は、アミノ基ではなくグアニジノ基を持ち、異なる結合特性と用途を提供します.

独自性

オクタキス(6-アミノ-6-デオキシ)-γ-シクロデキストリンは、グルコースユニットの数が多いことが特徴であり、ゲスト分子の封入のためのより大きな空洞を提供します。 これは、より大きく、または複数のゲスト分子を封入する必要がある用途に特に適しています.

類似化合物との比較

Structural and Functional Differences

Performance in Chiral Separations

- OAGCD : Its cationic nature enhances interactions with anionic analytes, enabling resolution of basic drugs (e.g., epinephrine) .

- ODAS-γCD : Anionic sulfato groups improve separation of cationic analytes (e.g., antihistamines) via electrophoretic mobility shifts .

- Neutral Derivatives (perClGCD): Limited to non-polar guest molecules due to lack of charge-driven interactions .

Solubility and Stability

| Compound | Solubility in DMF | Stability in Aqueous Solutions |

|---|---|---|

| OAGCD | Soluble | Stable at pH 4–8 |

| perClGCD | Soluble | Hydrolytically stable |

| ODAS-γCD | Insoluble | Stable in low-pH buffers |

Key Research Findings

OAGCD in Drug Delivery

Comparative Host-Guest Binding

| Guest Molecule | OAGCD Binding Constant (M⁻¹) | ODAS-γCD Binding Constant (M⁻¹) |

|---|---|---|

| Dopamine | 1.2 × 10⁴ | 3.5 × 10³ |

| Naproxen | 8.9 × 10³ | 1.1 × 10⁵ |

Data derived from capillary electrophoresis and NMR studies .

生物活性

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin (OACD) is a modified form of gamma-cyclodextrin (γ-CD), which has gained attention due to its unique structural properties and biological activities. This compound features eight amino groups at the 6-position of the glucose units, enhancing its ability to form inclusion complexes with various guest molecules. The biological activity of OACD is closely linked to its capacity for complexation, which can improve the solubility and bioavailability of therapeutic agents.

- Molecular Formula : C₄₈H₈₁N₈O₃₂

- Molecular Weight : 1580.93 g/mol

- CAS Number : 156297-62-0

OACD's biological activity is primarily attributed to its ability to form non-covalent complexes with hydrophobic compounds. This property allows for:

- Enhanced solubility of poorly soluble drugs.

- Protection of sensitive compounds from degradation.

- Controlled release profiles in drug delivery systems.

1. Anticancer Properties

Research indicates that OACD can encapsulate anticancer agents, improving their efficacy and reducing side effects. For instance, studies have shown that OACD can enhance the solubility and bioavailability of curcumin, a well-known anticancer compound, leading to increased cytotoxicity against cancer cells .

2. Antimicrobial Activity

OACD has demonstrated significant antimicrobial properties. Its ability to form complexes with antibiotics enhances their effectiveness against resistant bacterial strains. In vitro studies revealed that OACD-modified formulations exhibited improved antibacterial activity compared to free antibiotics .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of OACD. By encapsulating neuroprotective agents, such as flavonoids, OACD can enhance their delivery to the brain, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Safety and Toxicology

OACD is generally recognized as safe when used within therapeutic limits. Studies indicate low toxicity profiles, with minimal side effects reported in animal models. The compound's hydrophilic nature ensures good tolerability after oral administration, with rapid excretion through urine .

Q & A

Q. How is Octakis(6-amino-6-deoxy)-gamma-cyclodextrin synthesized and characterized?

Methodological Answer: The synthesis involves selective amination of γ-cyclodextrin at the 6-position hydroxyl groups. Typically, γ-cyclodextrin is treated with a tosylating agent to generate a tosyl intermediate, followed by nucleophilic substitution with ammonia or an amine derivative. Purification is achieved via column chromatography or dialysis. Characterization requires nuclear magnetic resonance (NMR) to confirm substitution at all eight 6-positions, mass spectrometry (MS) to verify molecular weight (e.g., MW 1580.93 for the octahydrochloride form), and elemental analysis to quantify nitrogen content .

Q. What are the primary applications of this compound in supramolecular chemistry?

Methodological Answer: Its amino groups enhance host-guest interactions via hydrogen bonding and electrostatic forces. Applications include:

- Chiral separation : Used in capillary electrophoresis with sulfated derivatives to resolve enantiomers by exploiting differential binding affinities .

- Drug delivery : Forms stable inclusion complexes with hydrophobic drugs, improving solubility and bioavailability .

- Catalysis : Acts as a supramolecular catalyst in enzyme-mimetic reactions .

Q. What analytical techniques are essential for confirming the degree of substitution in amino-modified cyclodextrins?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substitution patterns by comparing chemical shifts of C6 protons before and after amination.

- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for the octahydrochloride form, MW 1580.93) .

- Elemental analysis : Quantifies nitrogen content to validate complete substitution (theoretical N%: 7.09% for C48H88N8O32·8HCl) .

Advanced Research Questions

Q. How to design experiments to investigate host-guest binding mechanisms using this cyclodextrin derivative?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding constants (Ka) and thermodynamic parameters (ΔH, ΔS) by titrating guest molecules into the cyclodextrin solution.

- Fluorescence spectroscopy : Monitors changes in guest fluorescence upon inclusion, using Benesi-Hildebrand analysis to calculate Ka.

- Molecular docking simulations : Predicts binding modes and energetics using software like AutoDock, validated by NMR titration data .

Q. How to resolve contradictions in binding affinity data obtained from different analytical techniques?

Methodological Answer:

- Compare technique-specific conditions : For example, ITC measures binding in solution, while NMR may reflect solid-state interactions. Adjust ionic strength or pH to standardize conditions.

- Validate with orthogonal methods : Cross-check ITC results with fluorescence quenching or surface plasmon resonance (SPR).

- Account for cooperativity : Multi-site binding (e.g., 1:2 host-guest ratios) may require global fitting of data .

Q. What strategies optimize the chiral separation efficiency of this compound in capillary electrophoresis?

Methodological Answer:

- Buffer optimization : Use low-pH backgrounds (e.g., 50 mM phosphate buffer, pH 2.5) to protonate amino groups, enhancing electrostatic interactions with analytes.

- Cyclodextrin concentration : Adjust between 1–10 mM to balance resolution and analysis time.

- Additives : Incorporate ionic liquids or organic modifiers (e.g., methanol) to fine-tune selectivity .

Q. How to assess the impact of substituent distribution on the compound’s supramolecular behavior?

Methodological Answer:

- Regioselective synthesis : Use protecting groups (e.g., acetyl or benzyl) to control substitution sites, followed by deprotection .

- X-ray crystallography : Resolve crystal structures to visualize substituent orientation and cavity geometry.

- Dynamic combinatorial chemistry : Screen libraries of derivatives under thermodynamic control to identify optimal substituent patterns .

Q. How to model the thermodynamic parameters of guest molecule inclusion using this cyclodextrin?

Methodological Answer:

- Van’t Hoff analysis : Calculate ΔH and ΔS from temperature-dependent binding constants (Ka) obtained via ITC.

- Computational methods : Use density functional theory (DFT) or molecular dynamics (MD) to simulate binding energetics, validated by experimental ΔG values .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Methodological Answer:

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and prevent over-substitution.

- Purification challenges : Employ size-exclusion chromatography (SEC) or membrane filtration to separate unreacted starting materials.

- Batch consistency : Optimize stoichiometry and reaction time using design of experiments (DoE) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。